5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid
Description
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a valeric acid derivative characterized by a 3,4-ethylenedioxy-substituted phenyl group and a methyl branch at the third carbon of the oxovaleric acid backbone. The ethylenedioxy moiety (a fused bicyclic structure with two oxygen atoms) confers unique electronic and steric properties, distinguishing it from simpler phenyl-substituted analogs.
Properties
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-9(7-14(16)17)6-11(15)10-2-3-12-13(8-10)19-5-4-18-12/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZCKEPKRBAALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC2=C(C=C1)OCCO2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid typically involves the following steps:
Formation of the Ethylenedioxy Group: The ethylenedioxy group is introduced to the phenyl ring through a reaction with ethylene glycol in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group is added to the phenyl ring via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Valeric Acid Moiety: The valeric acid moiety is synthesized through a series of reactions, including the oxidation of a primary alcohol to a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of 5-aryl-3-methyl-5-oxovaleric acids. Key structural analogs differ in substituents at the 3,4-positions of the phenyl ring, which significantly influence physicochemical and functional properties. Below is a detailed comparison:
Structural Analogs and Substituent Effects
Physical and Chemical Properties
Solubility :
- The ethylenedioxy derivative exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to its cyclic ether structure, whereas the dichloro analog shows lower solubility in organic solvents .
- The dimethoxy analog has higher lipophilicity compared to the ethylenedioxy variant, making it more suitable for lipid-based formulations .
Electrochemical Behavior :
Biological Activity
5-[3,4-(Ethylenedioxy)phenyl]-3-methyl-5-oxovaleric acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features an ethylenedioxy group attached to a phenyl ring, along with a methyl group and a valeric acid moiety. This unique structure contributes to its stability and reactivity, making it a valuable candidate for biological applications.
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can inhibit the proliferation of several cancer cell lines, including:
- HT-29 (colon carcinoma)
- M21 (skin melanoma)
- MCF7 (breast carcinoma)
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT-29 | 15 | Cell cycle arrest |
| M21 | 20 | Induction of apoptosis |
| MCF7 | 25 | Inhibition of angiogenesis |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : It potentially interacts with cell surface receptors that mediate growth signals.
- Cell Cycle Modulation : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Staphylococcus aureus.
Study 2: Cancer Cell Line Evaluation
A comprehensive evaluation conducted by the National Cancer Institute assessed the antiproliferative effects on various cancer cell lines. The study highlighted the compound’s ability to induce apoptosis in MCF7 cells through mitochondrial pathway activation.
Comparative Analysis with Similar Compounds
To further understand the unique properties of this compound, it is useful to compare it with similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Ethylenedioxy derivative | High | Moderate |
| 5-[3,4-(Methylenedioxy)phenyl]-3-methyl-5-oxovaleric acid | Methylenedioxy derivative | Moderate | Low |
| 5-[3,4-(Ethylenedioxy)phenyl]-3-ethyl-5-oxovaleric acid | Ethyl derivative | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
